molecular formula C14H15NOS B2947585 2,3-dimethyl-1-[3-(methylsulfanyl)phenyl]-4(1H)-pyridinone CAS No. 861210-59-5

2,3-dimethyl-1-[3-(methylsulfanyl)phenyl]-4(1H)-pyridinone

Cat. No. B2947585
CAS RN: 861210-59-5
M. Wt: 245.34
InChI Key: ASFWFWFCFCPZQE-UHFFFAOYSA-N
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Description

“2,3-dimethyl-1-[3-(methylsulfanyl)phenyl]-4(1H)-pyridinone” is a chemical compound . It is commercially available .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2,3-dimethyl-1-[3-(methylsulfanyl)phenyl]-4(1H)-pyridinone” such as its melting point, boiling point, and density can be found in chemical databases .

Scientific Research Applications

  • Biomolecule-Ligand Complex Studies Techniques like molecular docking and molecular dynamics simulations benefit from DMMP as a ligand probe in these studies.
  • Free Energy Calculations DMMP contributes to free energy calculations, allowing researchers to assess thermodynamic stability and predict binding affinities. Methods like molecular mechanics force fields and quantum mechanical calculations incorporate DMMP data.
  • Structure-Based Drug Design (SBDD) DMMP assists in identifying potential drug candidates by providing insights into binding sites, hydrogen bonding, and hydrophobic interactions. Researchers use this information to optimize drug molecules.
  • Refinement of X-Ray Crystal Complexes DMMP can be co-crystallized with a protein of interest, serving as a ligand. Its presence helps improve electron density maps, leading to more accurate structural models and better refinement of the complex.
  • Automated Topology Builder (ATB) Database

    • DMMP is included in the ATB, allowing researchers to generate reliable topologies and force field parameters for simulations involving this compound. This resource aids in molecular dynamics simulations and other computational studies .
  • Chemical Synthesis and Medicinal Chemistry Medicinal chemists explore modifications of DMMP to create analogs with improved properties (e.g., enhanced binding affinity, reduced toxicity, or better pharmacokinetics). These analogs may serve as potential drug candidates.

properties

IUPAC Name

2,3-dimethyl-1-(3-methylsulfanylphenyl)pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NOS/c1-10-11(2)15(8-7-14(10)16)12-5-4-6-13(9-12)17-3/h4-9H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASFWFWFCFCPZQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C=CC1=O)C2=CC(=CC=C2)SC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666176
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2,3-dimethyl-1-[3-(methylsulfanyl)phenyl]-4(1H)-pyridinone

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